

Bis-PEG1-NHS Ester: An In-Depth Technical Guide for Homobifunctional Crosslinking

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Compound of Interest

Compound Name: Bis-PEG1-NHS ester

Cat. No.: B1667457

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Introduction

Bis-PEG1-NHS ester is a homobifunctional crosslinking agent widely utilized in bioconjugation, proteomics, and drug development. Its architecture, featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by a short, hydrophilic polyethylene glycol (PEG) spacer, allows for the covalent and permanent linkage of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive technical overview of **Bis-PEG1-NHS ester**, including its chemical properties, reaction mechanisms, experimental protocols, and key applications.

Core Principles of Bis-PEG1-NHS Ester Chemistry

Bis-PEG1-NHS ester functions by reacting with primary amines ($-NH_2$), predominantly found on the N-terminus of proteins and the side chain of lysine residues. The reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.

The hydrophilic single PEG unit in the spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and minimize immunogenicity.

Key Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Name	bis(2,5-dioxopyrrolidin-1-yl) 3,3'-oxydipropionate	
CAS Number	65869-64-9	
Molecular Formula	C14H16N2O9	
Molecular Weight	356.29 g/mol	
Spacer Arm Length	~11.4 Å (This is a theoretical estimation for a similar length crosslinker, DSS)	
Reactivity	Primary amines (-NH ₂)	
Solubility	Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers.	

The Competing Reaction: Hydrolysis

A critical factor influencing the efficiency of NHS ester crosslinking is the competing hydrolysis reaction. In aqueous solutions, the NHS ester can react with water, leading to the cleavage of the NHS group and the formation of an unreactive carboxyl group. This inactivation of the crosslinker reduces the overall yield of the desired conjugate.

The rate of hydrolysis is significantly influenced by pH and temperature. Higher pH and elevated temperatures accelerate the rate of hydrolysis.

pH	Temperature	Approximate Half-life of NHS Ester	Reference(s)
7.0	0°C	4-5 hours	
8.6	4°C	10 minutes	

Due to the competing hydrolysis reaction, it is crucial to perform crosslinking reactions under optimized conditions and to use freshly prepared crosslinker solutions.

Experimental Protocols

General Protocol for Protein Crosslinking with Bis-PEG1-NHS Ester

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as protein concentration and the molar excess of the crosslinker, should be empirically determined for each specific application.

Materials:

- **Bis-PEG1-NHS ester**
- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at pH 7.2-8.0
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
- Desalting column or dialysis equipment for purification

Procedure:

- **Protein Preparation:** Ensure the protein solution is at a suitable concentration (typically 0.1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the crosslinking reaction and should be avoided.
- **Crosslinker Preparation:** Immediately before use, dissolve the **Bis-PEG1-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM). Do not store the crosslinker in solution, as it is susceptible to hydrolysis.
- **Crosslinking Reaction:** Add a 10- to 50-fold molar excess of the **Bis-PEG1-NHS ester** stock solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.

- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with and inactivate any excess **Bis-PEG1-NHS ester**. Incubate for 15 minutes at room temperature.
- Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
- Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry. On an SDS-PAGE gel, successfully crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked protein. The efficiency of crosslinking can be estimated by densitometric analysis of the protein bands on the gel.

Visualizing Workflows and Pathways

Reaction Mechanism of Bis-PEG1-NHS Ester

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